molecular formula C28H29N5O5S2 B2634681 4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-86-6

4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Cat. No. B2634681
CAS RN: 868212-86-6
M. Wt: 579.69
InChI Key: TVUCKPCVBMBNEI-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a useful research compound. Its molecular formula is C28H29N5O5S2 and its molecular weight is 579.69. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a variety of sulfonamide-derived compounds, including those with structures related to "4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide", to explore their transition metal complexes. These compounds have been characterized and evaluated for their potential antibacterial, antifungal, and cytotoxic activities. Studies reveal that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Interaction Studies with Biological Molecules

Further research has involved the synthesis of derivatives that explore the interaction with biological molecules such as bovine serum albumin (BSA). These studies aim to understand the binding dynamics and the potential for these compounds to act as drug candidates through fluorescence and UV–vis spectral studies. Such interactions provide insights into the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).

Antimicrobial and Anticancer Applications

Several derivatives have been synthesized and tested for their antimicrobial and anticancer properties. The focus has been on enhancing the structural attributes to improve activity profiles against specific targets. For instance, new hybrid derivatives combining structural features known to inhibit dengue virus have been synthesized, showing significant anti-DENV activity. This underscores the potential of these compounds in antiviral therapy (Joubert et al., 2018). Additionally, compounds have been evaluated for their antiproliferative activities against various cancer cell lines, identifying promising candidates for further development as anticancer drugs (Mert et al., 2014).

Enzyme Inhibition for Disease Treatment

Compounds related to "4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide" have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease. These studies aim to identify new therapeutic agents capable of modulating enzyme activity to counteract disease progression (Yamali et al., 2021).

properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O5S2/c1-20(2)33(19-22-7-5-4-6-8-22)40(37,38)26-13-9-23(10-14-26)27(34)31-24-11-15-25(16-12-24)39(35,36)32-28-29-18-17-21(3)30-28/h4-18,20H,19H2,1-3H3,(H,31,34)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUCKPCVBMBNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

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